10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
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Overview
Description
10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6400,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions, introduction of the cyclopropylmethyl group, and formation of the thia-diazatricyclic core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the tricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with thia-diazatricyclic cores, such as:
- 12-(Cyclopropylmethyl)-10-(hydroxymethyl)-N,N-dimethyl-6-oxo-5-(4-pyridinyl)-7,12-diazatricyclo[7.2.1.0^{2,7}]dodeca-2,4-diene-11-carboxamide .
- 12-(Cyclopropylmethyl)-10-(hydroxymethyl)-5-(2-methoxyphenyl)-11-(4-morpholinylcarbonyl)-7,12-diazatricyclo[7.2.1.0^{2,7}]dodeca-2,4-dien-6-one .
Uniqueness
What sets 10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6400,2,6]dodeca-1(8),2(6),9-trien-12-one apart is its specific arrangement of functional groups and the presence of the cyclopropylmethyl moiety
Properties
IUPAC Name |
10-(cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-12-11-8-2-1-3-9(8)17-13(11)15-10(14-12)6-7-4-5-7/h7H,1-6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEYJDQLRHAFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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